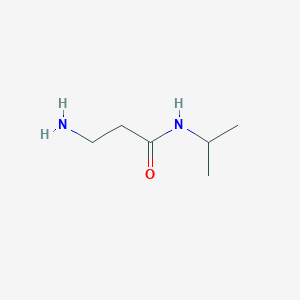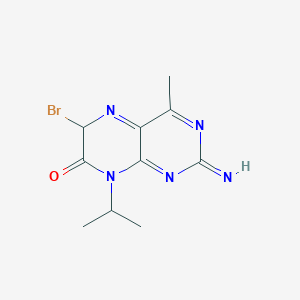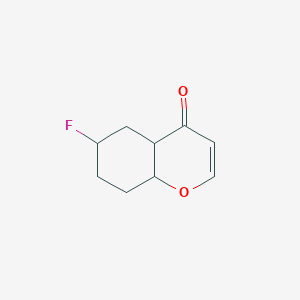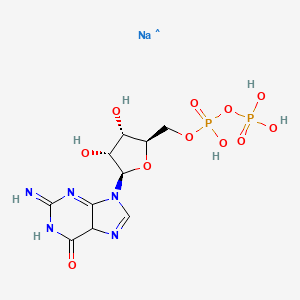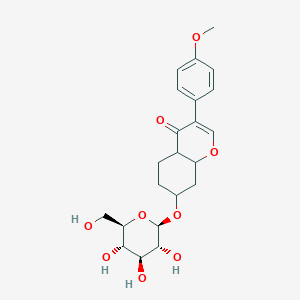![molecular formula C15H11ClN2O B12359142 4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)
4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one is a chemical compound with the molecular formula C15H11ClN2O. It is known for its unique structure, which includes a phthalazinone core substituted with a 4-chlorophenylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one typically involves the reaction of phthalazinone with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-chlorophenyl)methyl]-2H-phthalazin-1-one
- 4-[(4-chlorophenyl)methyl]-1H-indole-2-carboxylate
Uniqueness
4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one is unique due to its specific substitution pattern and the presence of the phthalazinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(19)18-17-14/h1-8,14H,9H2 |
Clave InChI |
JQLBESVXWCXOPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(N=NC2=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


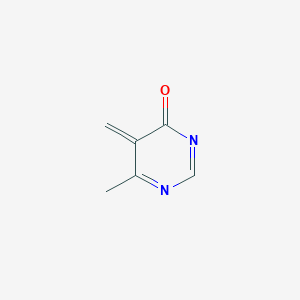
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)
